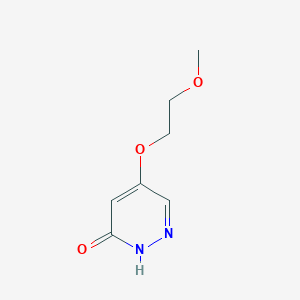![molecular formula C11H14N2O B3098911 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one CAS No. 1346672-96-5](/img/structure/B3098911.png)
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Vue d'ensemble
Description
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one, also known as HPI, is a heterocyclic organic compound that has been of great interest to researchers due to its potential applications in various fields. HPI is a cyclic amine that contains a pyridine ring fused to an indole ring, and it has been synthesized using different methods.
Applications De Recherche Scientifique
Synthesis and Derivatives
The chemical compound 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one belongs to the broader class of nitrogen-containing heterocycles, such as indolizines, which are recognized for their potential biological activities and utility as organic fluorescent molecules. Recent advances in the synthesis of indolizine and its derivatives focus on radical-induced approaches due to their efficiency in heterocycle construction, bond formation, and high atom- and step-economy. These approaches enable the development of novel synthetic strategies for indolizine derivatives, which are applicable in biological and material sciences (Hui et al., 2021).
Pharmacological Importance
Indolizine derivatives, similar to the structure of this compound, have shown a wide range of pharmacological significance, including antitumor, antimycobacterial, antagonist, and antiproliferative activities. Their unique structural properties have made them subjects of extensive research to explore their potential medicinal applications. Despite the absence of indolizine-based drugs in the market, the ongoing research aims to uncover the therapeutic capabilities of these compounds, providing a foundation for future drug discovery (Dawood & Abbas, 2020).
Mécanisme D'action
Target of Action
The primary target of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is Cyclin-dependent kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation . It also targets the cGAS pathway, which is involved in the innate immune response .
Mode of Action
The compound interacts with its target, CDK8, by upregulating miR-26b-5p . This interaction results in the induction of apoptosis in HepG2 cells .
Biochemical Pathways
The compound affects the NF-κB/p65 signaling pathway in HepG2 cells . This pathway plays a critical role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Result of Action
The compound induces apoptosis in HepG2 cells, inhibits their proliferation, migration, and invasion . It also upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2 .
Propriétés
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrido[3,4-b]indolizin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-9-7-8-3-1-2-6-13(8)10(9)4-5-12-11/h7H,1-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXCMQVRHKYDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC3=C2CCNC3=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

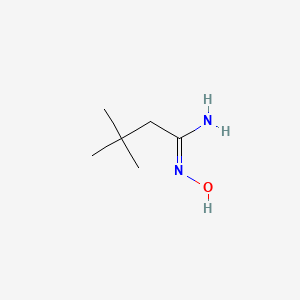
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)
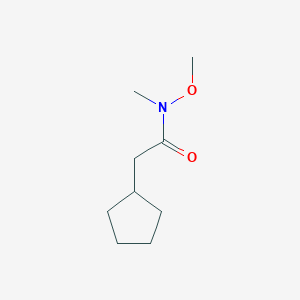
![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)
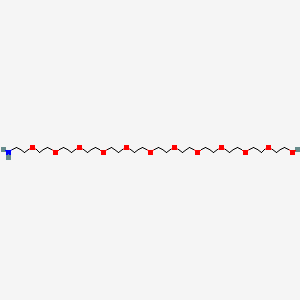

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)

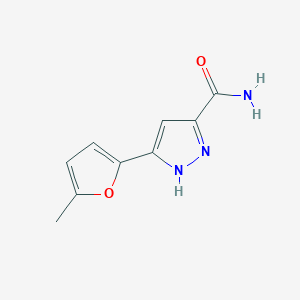

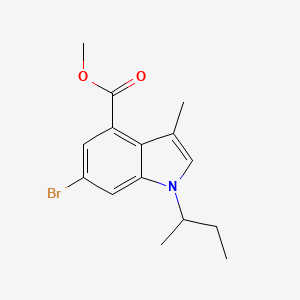
![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)

